

A Technical Guide to the Spectroscopic Characterization of 4-(Pyrimidin-5-yl)benzonitrile

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Compound of Interest

Compound Name: **4-(Pyrimidin-5-yl)benzonitrile**

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Introduction

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies relevant to the characterization of **4-(Pyrimidin-5-yl)benzonitrile**. This compound is of interest to researchers in medicinal chemistry and materials science due to its structural motifs—a pyrimidine ring coupled with a benzonitrile group—which are prevalent in various functional molecules. Although direct experimental spectroscopic data for **4-(Pyrimidin-5-yl)benzonitrile** is not readily available in public databases, this guide furnishes predicted spectroscopic characteristics based on analogous compounds and the necessary experimental protocols for its synthesis and detailed characterization. The content is tailored for researchers, scientists, and professionals in drug development, offering a foundational resource for the synthesis and analysis of this and similar bi-aryl compounds.

Predicted Spectroscopic Data

The spectroscopic characteristics of **4-(Pyrimidin-5-yl)benzonitrile** can be inferred from the known data of its constituent parts: the pyrimidine and benzonitrile moieties. The following tables summarize the expected shifts and signals based on the analysis of precursors like 5-bromopyrimidine and 4-cyanophenylboronic acid, which are likely starting materials for a Suzuki coupling synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for **4-(Pyrimidin-5-yl)benzonitrile**

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~9.2	Singlet	1H	H2 (Pyrimidine)
~9.0	Singlet	2H	H4, H6 (Pyrimidine)
~7.9	Doublet	2H	Aromatic (ortho to -CN)
~7.8	Doublet	2H	Aromatic (meta to -CN)

Solvent: CDCl_3 or DMSO-d_6

Table 2: Predicted ^{13}C NMR Spectral Data for **4-(Pyrimidin-5-yl)benzonitrile**

Chemical Shift (δ , ppm)	Assignment
~160	C4, C6 (Pyrimidine)
~158	C2 (Pyrimidine)
~140	C-CN (Benzonitrile)
~133	CH (Benzonitrile)
~130	C-C (Pyrimidine-Benzene link)
~128	CH (Benzonitrile)
~118	C5 (Pyrimidine)
~115	-CN (Nitrile Carbon)

Solvent: CDCl_3 or DMSO-d_6

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **4-(Pyrimidin-5-yl)benzonitrile**

Wavenumber (cm ⁻¹)	Intensity	Vibration Mode	Functional Group
~3100-3000	Medium-Weak	C-H Stretch	Aromatic (Pyrimidine & Benzene)
~2230	Strong	C≡N Stretch	Nitrile
~1600-1450	Medium-Strong	C=C & C=N Stretch	Aromatic Rings
~1400-1000	Medium	In-plane C-H Bend	Aromatic Rings
~900-650	Strong	Out-of-plane C-H Bend	Aromatic Rings

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **4-(Pyrimidin-5-yl)benzonitrile**

Ion	m/z Ratio (Predicted)	Notes
[M] ⁺	181.06	Molecular Ion
[M+H] ⁺	182.07	Protonated Molecular Ion (ESI)
[M+Na] ⁺	204.05	Sodium Adduct (ESI)

Experimental Protocols

The synthesis of **4-(Pyrimidin-5-yl)benzonitrile** is most likely achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[\[1\]](#)[\[2\]](#)[\[3\]](#) The following are generalized experimental protocols for its synthesis and subsequent spectroscopic analysis.

Synthesis: Suzuki-Miyaura Coupling

A mixture of 5-bromopyrimidine (1.0 eq), 4-cyanophenylboronic acid (1.2 eq)[\[4\]](#)[\[5\]](#), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq), and a base like K_2CO_3 or Cs_2CO_3 (2.0 eq) is prepared in a suitable solvent system, typically a mixture of dioxane and water.[\[6\]](#) The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours. The progress of the reaction is monitored by thin-

layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield **4-(Pyrimidin-5-yl)benzonitrile**.

NMR Spectroscopy

A sample of the purified compound (5-10 mg for ^1H NMR, 20-50 mg for ^{13}C NMR) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.[7][8] A small amount of tetramethylsilane (TMS) may be added as an internal standard. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer.[9] For ^1H NMR, the spectral width is typically set from 0 to 12 ppm. For ^{13}C NMR, the spectral width is generally from 0 to 200 ppm. Data processing involves Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy

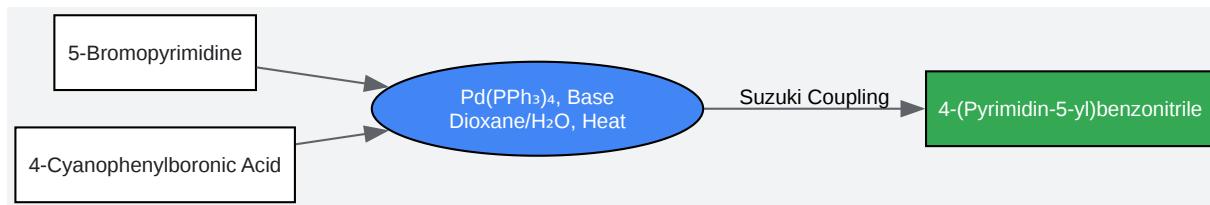
A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared) spectrometer.[10] The spectrum is recorded over a range of 4000 to 400 cm^{-1} .[11] A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.[12][13] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

Mass Spectrometry

Mass spectra can be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.[14][15] For EI, a small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam.[16] For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source. The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio.[17]

Visualizations Synthetic Pathway

The following diagram illustrates the likely synthetic route to **4-(Pyrimidin-5-yl)benzonitrile** via a Suzuki coupling reaction.

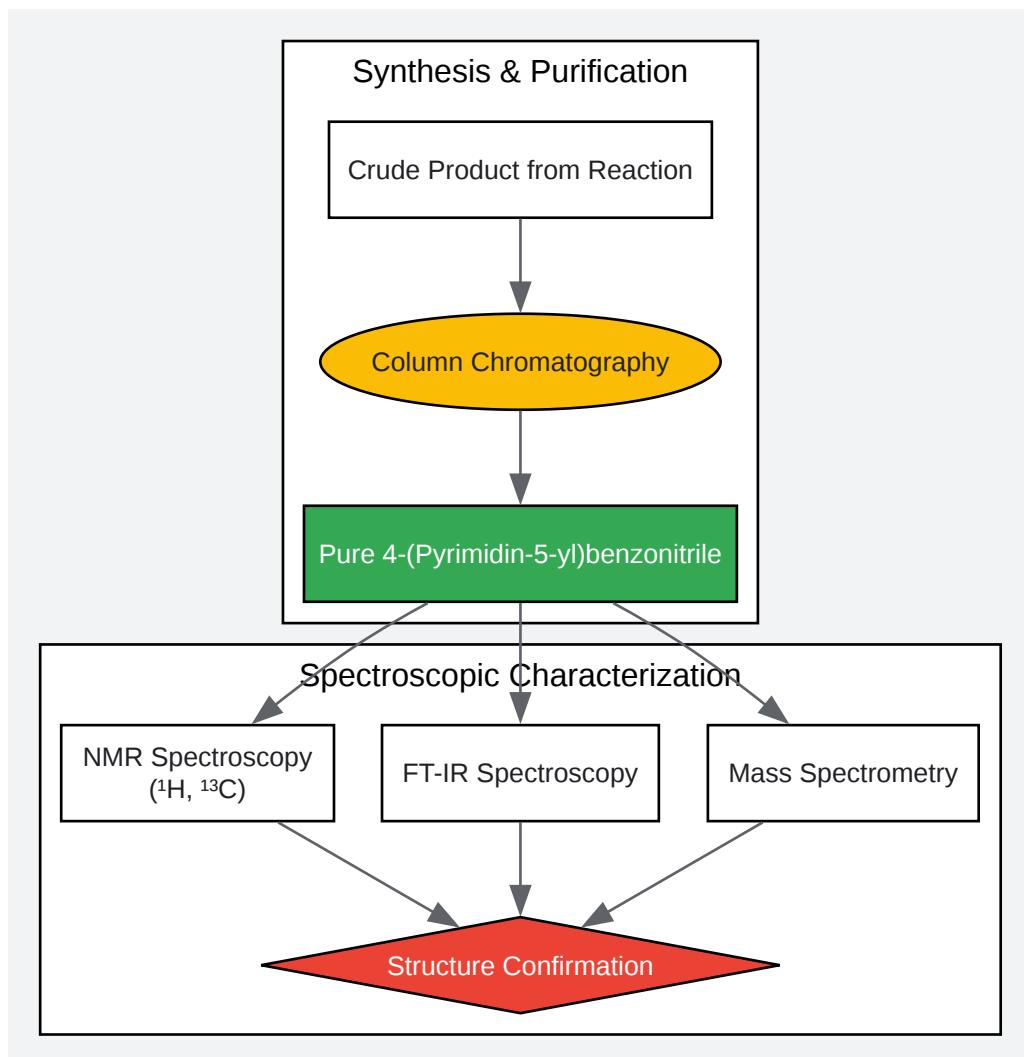


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Caption: Synthetic route to **4-(Pyrimidin-5-yl)benzonitrile**.

Analytical Workflow

This diagram outlines the general workflow for the purification and spectroscopic characterization of a newly synthesized compound.



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